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2-(Methylcarbamoyl)isonicotinic
Compound Name: o
aci

Cat. No. B1429770

While a specific, comprehensive structure-activity relationship (SAR) analysis for 2-
(Methylcarbamoyl)isonicotinic acid derivatives is not readily available in the public domain, a
broader examination of related isonicotinic acid analogs reveals key insights into the chemical
features governing their biological activity. This guide provides a comparative overview of these
related compounds, drawing from studies on their efficacy as antimicrobial, anticancer, and
enzyme-inhibiting agents. The data presented herein is compiled from various sources to offer
a foundational understanding for researchers, scientists, and drug development professionals.

The isonicotinic acid scaffold, a pyridine ring carboxylated at the 4-position, is a versatile
pharmacophore that has given rise to a multitude of therapeutic agents. Modifications to this
core structure, including the introduction of various substituents, have been extensively
explored to modulate potency, selectivity, and pharmacokinetic properties. This analysis will
focus on derivatives where the core isonicotinic acid moiety is a central feature, providing a
basis for understanding the potential SAR of the more specific 2-
(methylcarbamoyl)isonicotinic acid class.

Comparative Biological Activity of Isonicotinic Acid
Derivatives
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To illustrate the structure-activity relationships within the broader class of isonicotinic acid
derivatives, the following table summarizes the in vitro activity of various analogs against
different biological targets. It is important to note that direct comparisons between different
studies should be made with caution due to variations in experimental conditions.
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Note: This table is a representative summary and not an exhaustive list. The referenced studies
should be consulted for detailed information.

Key Structure-Activity Relationship Insights

From the available data on isonicotinic acid derivatives, several general SAR trends can be
inferred:

o Substitution at the 2-position: As suggested by the antitubercular activity of isoniazid (INH)
and its analogs, the nature of the substituent at the 2-position of the pyridine ring can
significantly impact biological activity. Small, electron-donating groups may be more
favorable than bulky or electron-withdrawing groups in this position for certain targets.

o Amide/Hydrazide Moiety: The functional group at the 4-position is critical. The hydrazide
group in isoniazid is essential for its mechanism of action. In other derivatives, such as those
targeting VEGFR-2, a more complex amide linkage to various aromatic systems is
necessary for potent inhibition.

 Lipophilicity and Steric Factors: The overall lipophilicity and steric bulk of the derivatives play
a crucial role in their activity. For instance, in the case of antitubercular agents, these
properties influence the ability of the compounds to penetrate the mycobacterial cell wall.

Experimental Protocols

The following are generalized methodologies for key experiments typically cited in the SAR
analysis of isonicotinic acid derivatives.

Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay)

o Objective: To determine the in vitro inhibitory potency of a compound against a specific
enzyme.

e Materials: Recombinant human VEGFR-2, substrate peptide, ATP, test compounds, and a
suitable assay buffer. A detection system, often based on fluorescence or luminescence, is
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also required.

e Procedure:
o The enzyme, substrate, and test compound are incubated together in the assay buffer.
o The enzymatic reaction is initiated by the addition of ATP.
o After a defined incubation period, the reaction is stopped.

o The amount of product formed (or substrate consumed) is quantified using the detection
system.

o 1Cso values are calculated by fitting the dose-response data to a suitable sigmoidal model.

Minimum Inhibitory Concentration (MIC) Assay

o Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the
visible growth of a microorganism.

o Materials: Bacterial or fungal strains, appropriate growth medium (e.g., Middlebrook 7H10 for
M. tuberculosis), test compounds, and microtiter plates.

e Procedure:

o A serial dilution of the test compound is prepared in the growth medium in the wells of a
microtiter plate.

o A standardized inoculum of the microorganism is added to each well.
o The plates are incubated under appropriate conditions (temperature, time, atmosphere).

o The MIC is determined as the lowest concentration of the compound at which no visible
growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow
Visualizations
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To further illustrate the concepts discussed, the following diagrams are provided.
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Caption: A generalized experimental workflow for a structure-activity relationship study.
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Caption: A simplified representation of the VEGFR-2 signaling pathway, a target for some
isonicotinic acid derivatives.

In conclusion, while a dedicated SAR study on 2-(methylcarbamoyl)isonicotinic acid
derivatives remains to be published, the broader family of isonicotinic acids provides a valuable
framework for understanding the key structural determinants of their biological activity. Further
research focusing on systematic modifications of the 2-(methylcarbamoyl)isonicotinic acid
scaffold is warranted to elucidate its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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